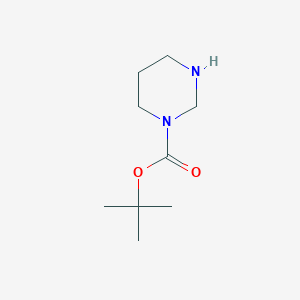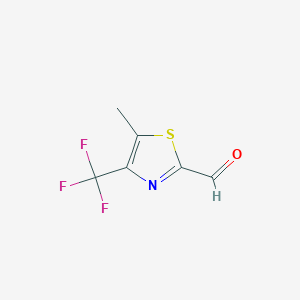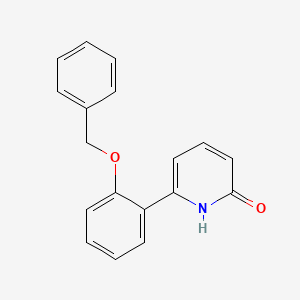
6-(2-Benzyloxyphenyl)-2-hydroxypyridine
Vue d'ensemble
Description
The compound “6-(2-Benzyloxyphenyl)-2-hydroxypyridine” seems to be a derivative of benzyloxyphenyl compounds . These compounds are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-(2-Benzyloxyphenyl)-2-hydroxypyridine” would likely involve a pyridine ring (a six-membered ring with one nitrogen atom) with a hydroxyl group (-OH) at the 2-position and a benzyloxyphenyl group at the 6-position .
Chemical Reactions Analysis
Benzyloxyphenyl derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Applications De Recherche Scientifique
Catalysis and Synthesis
6-(2-Benzyloxyphenyl)-2-hydroxypyridine and related compounds are studied for their applications in catalysis and synthesis. Geest et al. (1999) explored the cyclopalladation of structurally related compounds, demonstrating their potential in forming cyclometallated compounds used in catalysis (Geest, O'Keefe, & Steel, 1999). Similarly, Chandrasekar et al. (2015) developed a method for synthesizing benzylpyridine derivatives, showcasing the versatility of these compounds in chemical synthesis (Chandrasekar, Karthikeyan, & Sekar, 2015).
Fluorescence Probes and Detection of Reactive Species
The development of novel fluorescence probes that can detect reactive oxygen species is another area of interest. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to selectively detect highly reactive oxygen species, demonstrating the potential of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine derivatives in biological and chemical applications (Setsukinai et al., 2003).
Photophysical Properties and Materials Science
The study of photophysical properties and redox behavior of complexes containing related compounds is relevant in materials science. Neve et al. (1999) investigated the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized bipyridines, which could include analogs of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine (Neve et al., 1999).
Coordination Polymers and Frameworks
Gai et al. (2013) synthesized novel zinc(II) entangled coordination polymers using carboxyphenyl-terpyridine ligands. This research illustrates the role of pyridine derivatives in the construction of complex polymers and frameworks, highlighting their significance in structural chemistry (Gai et al., 2013).
Synthesis of Pharmaceuticals
In the pharmaceutical field, the synthesis of compounds like paliperidone, involving intermediates related to 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, is notable. Ji Ya-fei (2010) discussed the synthesis of Paliperidone, where derivatives of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine played a crucial role (Ji Ya-fei, 2010).
Orientations Futures
Propriétés
IUPAC Name |
6-(2-phenylmethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-12-6-10-16(19-18)15-9-4-5-11-17(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIOFVLCODGQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683226 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Benzyloxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-20-6 | |
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



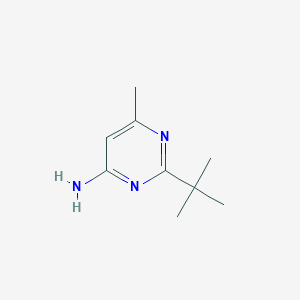
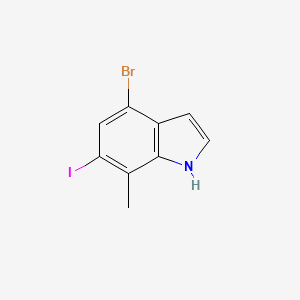
![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


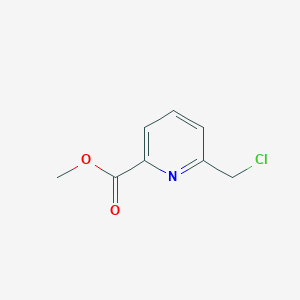

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)
![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
